molecular formula C10H12ClN3 B6142863 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride CAS No. 20737-88-6

3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B6142863
CAS RN: 20737-88-6
M. Wt: 209.67 g/mol
InChI Key: ZPBIGHWKZQVKTE-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-pyrazol-5-amine, also known as 1-Phenyl-3-methyl-5-aminopyrazole, is a compound with the molecular formula C10H11N3 . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine involves several chemical reactions. For instance, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds . It’s also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .


Molecular Structure Analysis

The molecular structure of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be represented in 2D or 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.


Chemical Reactions Analysis

3-methyl-1-phenyl-1H-pyrazol-5-amine is involved in various chemical reactions. For example, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds .


Physical And Chemical Properties Analysis

3-methyl-1-phenyl-1H-pyrazol-5-amine has a molecular weight of 173.2144 . Its melting point ranges from 114°C to 117°C .

Scientific Research Applications

Safety and Hazards

The compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Future Directions

The future directions of 3-methyl-1-phenyl-1H-pyrazol-5-amine research could involve exploring its potential applications in the pharmaceutical industry, given its role as an intermediate in the synthesis of bioactive compounds . Further studies could also focus on improving the synthesis process and understanding its mechanism of action.

properties

IUPAC Name

5-methyl-2-phenylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9;/h2-7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBIGHWKZQVKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

CAS RN

78119-06-9
Record name 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78119-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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